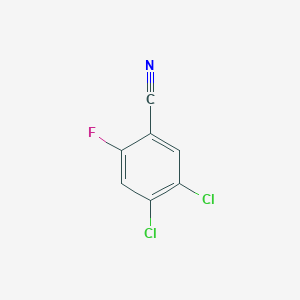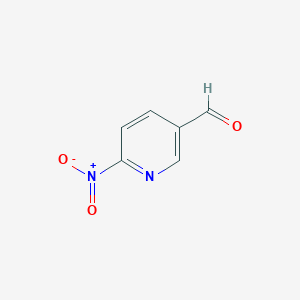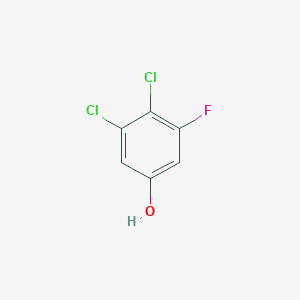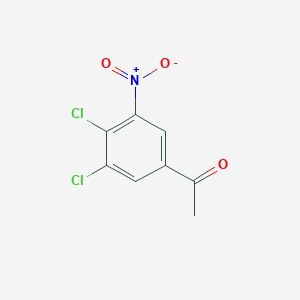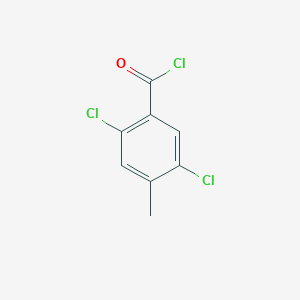
5-Bromo-1,2,3,6-tetrahydro-pyridine
Vue d'ensemble
Description
“5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride” is a chemical compound with the CAS Number: 1803581-46-5 . It has a molecular weight of 198.49 . The compound is an off-white solid .
Synthesis Analysis
While specific synthesis methods for “5-Bromo-1,2,3,6-tetrahydro-pyridine” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors and another on the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds could provide insights into potential synthesis methods.
Physical And Chemical Properties Analysis
“5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride” is an off-white solid . It has a molecular weight of 198.49 .
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
5-Bromo derivatives of pyridine, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies, along with density functional theory (DFT) calculations, provide insights into the geometric structure, vibrational frequencies, and chemical shifts of these compounds. Such research is crucial for understanding the fundamental properties of these substances, which can have implications in various scientific fields including materials science and chemistry (H. Vural & M. Kara, 2017).
Synthesis and Biological Activity
The synthesis of novel pyridine-based derivatives through processes like the Suzuki cross-coupling reaction has been explored. These derivatives demonstrate potential biological activities, such as anti-thrombolytic and biofilm inhibition. For instance, some compounds show significant activity against Escherichia coli, highlighting their potential in pharmaceutical and biological applications (Gulraiz Ahmad et al., 2017).
Photophysical Properties
Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, has revealed a range of redox and emission properties. This research is significant for developing new materials with specific photophysical characteristics, useful in fields like organic light-emitting devices (S. Stagni et al., 2008).
Orientations Futures
While specific future directions for “5-Bromo-1,2,3,6-tetrahydro-pyridine” were not found, research on similar compounds suggests potential areas of interest. For example, the synthesis and biological applications of 1,5-naphthyridines have been explored due to their significant importance in the field of medicinal chemistry .
Propriétés
IUPAC Name |
5-bromo-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPADVFNGNAIZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








